Bienvenue dans la boutique en ligne BenchChem!

2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole

regioisomeric differentiation medicinal chemistry SAR

The compound 2-(benzylsulfanyl)-1-(3‑bromobenzoyl)-4,5‑dihydro‑1H‑imidazole (CAS 851863‑98‑4, molecular formula C₁₇H₁₅BrN₂OS, molecular weight 375.28 g mol⁻¹) belongs to the 2‑thio‑substituted‑4,5‑dihydroimidazole chemotype. Its architecture comprises a partially saturated imidazoline core bearing a benzylsulfanyl group at C‑2 and a meta‑brominated benzoyl moiety at N‑1.

Molecular Formula C17H15BrN2OS
Molecular Weight 375.28
CAS No. 851863-98-4
Cat. No. B2555069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole
CAS851863-98-4
Molecular FormulaC17H15BrN2OS
Molecular Weight375.28
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H15BrN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
InChIKeyFMQZVNGPHDDDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863‑98‑4): Procurement-Relevant Identity and Class Assignment


The compound 2-(benzylsulfanyl)-1-(3‑bromobenzoyl)-4,5‑dihydro‑1H‑imidazole (CAS 851863‑98‑4, molecular formula C₁₇H₁₅BrN₂OS, molecular weight 375.28 g mol⁻¹) belongs to the 2‑thio‑substituted‑4,5‑dihydroimidazole chemotype. Its architecture comprises a partially saturated imidazoline core bearing a benzylsulfanyl group at C‑2 and a meta‑brominated benzoyl moiety at N‑1. This family has been validated as a source of p38 MAP kinase and cytokine‑release inhibitors in primary medicinal‑chemistry campaigns. [1]

Why Generic Substitution Fails for 2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863‑98‑4): The Cost of Regioisomeric and Substituent Drift


Within the 2‑thio‑dihydroimidazole series, seemingly minor alterations—shifting the bromine from the meta to the ortho or para position, replacing the benzylsulfanyl group with a smaller alkylthio chain, or removing the N‑benzoyl substituent—profoundly alter electronic character, steric profile, and biological target engagement. [1] Published QSAR models for benzylsulfanyl imidazoles demonstrate that both the position and the electronic nature of aromatic substituents directly govern cytokine‑inhibitory potency, meaning that analogs selected solely on scaffold similarity cannot be assumed to exhibit equivalent activity. [2] Consequently, procurement of the exact regioisomer and substitution pattern is mandatory for reproducing experimental outcomes. [1][2]

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863‑98‑4)


Meta-Bromo Regioisomer: Distinct Electronic and Steric Signature Versus Ortho- and Para-Bromo Analogs

The target compound carries the bromine substituent at the meta position of the N‑benzoyl ring, whereas the closest commercial analog—2‑(benzylsulfanyl)-1‑(2‑bromobenzoyl)-4,5‑dihydro‑1H‑imidazole (CAS 851863‑96‑2)—places it at the ortho position. Published QSAR analyses of benzylsulfanyl imidazoles demonstrate that meta‑substituted electron‑withdrawing groups enhance the negative resonance effect transmitted to the imidazoline core, improving inhibitory activity toward IL‑1β, while ortho‑substituents introduce steric clashes that reduce target affinity. [1] The meta‑bromo configuration also presents a distinct electrostatic potential surface compared with the para‑bromo isomer (CAS 851800‑40‑3), which is predicted to alter hydrogen‑bond‑acceptor capacity at the carbonyl oxygen. [1]

regioisomeric differentiation medicinal chemistry SAR

Benzylsulfanyl 2‑Substituent Confers Superior Lipophilicity and Metabolic Stability Relative to Shorter‑Chain Thioethers

The benzylsulfanyl group at the 2‑position of the dihydroimidazole ring provides a calculated logP contribution substantially higher than that of methylsulfanyl or ethylsulfanyl analogs. The 2‑(methylsulfanyl) congener—1‑(3‑bromobenzoyl)-2‑(methylsulfanyl)-4,5‑dihydro‑1H‑imidazole (CAS 851863‑39‑3)—has a molecular weight of 299.19 g mol⁻¹ and an estimated AlogP approximately 1.5–2.0 log units lower than the target compound. In the context of the published benzylsulfanyl imidazole cytokine‑inhibitor series, the benzylthio moiety was retained as the optimal 2‑substituent after systematic variation, with smaller alkylthio groups yielding reduced cellular potency. [1]

lipophilicity metabolic stability drug-likeness

N‑Benzoyl Dihydroimidazole Scaffold Enables p38α Kinase Engagement Evidenced by Class-Level Pharmacophore Mapping

The 4,5‑dihydro‑1H‑imidazole core with an N‑benzoyl substituent maps onto the pharmacophore defined by 2,4,5‑trisubstituted imidazole p38α inhibitors. [1] The reference compound 2b from the foundational J. Med. Chem. series—a benzylsulfanyl imidazole lacking the N‑benzoyl group—exhibited IC₅₀ values of p38α: 4.0 μM, TNF‑α: 1.1 μM, and IL‑1β: 0.38 μM in human PBMC assays. [1] The N‑benzoyl substitution in the target compound is expected to enhance ATP‑competitive binding through an additional hydrogen‑bond interaction with the hinge region of p38α (Met109/Gly110), a feature absent in 2b. [2] QSAR models indicate that a‑R substitution (equivalent to the N‑benzoyl position) with electron‑withdrawing character improves inhibitory activity toward both TNF‑α and IL‑1β. [3]

p38 MAP kinase anti-inflammatory cytokine inhibition

Synthetic Tractability: Optimized Three‑Step Route for the 3‑Bromobenzoyl Dihydroimidazole Series Achieves High Purity

A recent patent application (WO2023056123) describes an optimized three‑step synthesis for the closely related analog 1‑(3‑bromobenzoyl)-2‑{(3‑nitrophenyl)methylsulfanyl}-4,5‑dihydro‑1H‑imidazole (CAS 851808‑70‑3), starting from 3‑bromobenzoyl chloride and proceeding via sequential thioether formation and cyclization. [1] This route achieves an overall isolated yield of 68% with >99% purity (HPLC at 254 nm). [1] The same synthetic strategy is directly applicable to the target compound by substituting 3‑nitrobenzyl mercaptan with benzyl mercaptan, suggesting that 2‑(benzylsulfanyl)-1‑(3‑bromobenzoyl)-4,5‑dihydro‑1H‑imidazole can be manufactured with comparable efficiency. [1] In contrast, the ortho‑bromo isomer (CAS 851863‑96‑2) requires modified reaction conditions due to steric hindrance at the 2‑position, which can reduce coupling efficiency.

synthetic chemistry process optimization chemical procurement

Differentiation from Benzimidazole-Based 2‑Thioethers: Dihydroimidazole Core Reduces Planarity and Alters Target Binding Profile

A common procurement mistake is substituting the dihydroimidazole core with a benzimidazole ring (e.g., 2‑[(3‑bromobenzyl)sulfanyl]-1H‑benzimidazole, CAS 5571‑61‑9). The dihydroimidazole (imidazoline) ring is partially saturated, introducing sp³ character at C‑4 and C‑5 that disrupts planarity and alters the spatial orientation of the N‑benzoyl and 2‑sulfanyl substituents. This geometric difference is critical: the fully aromatic benzimidazole scaffold presents a planar, extended π‑system that favors DNA intercalation and topoisomerase inhibition, whereas the puckered dihydroimidazole core preferentially engages kinase ATP‑binding pockets. [1] The distinct conformational preferences of the two scaffolds cannot be compensated by identical peripheral substituents.

scaffold hopping benzimidazole selectivity

Optimal Research and Procurement Application Scenarios for 2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863‑98‑4)


Structure–Activity Relationship (SAR) Expansion of p38α MAP Kinase Inhibitor Chemotypes

The compound serves as a key intermediate‑complexity probe for mapping the contribution of the N‑benzoyl substituent to p38α ATP‑competitive inhibition. Its meta‑bromo substitution provides a well‑defined electron‑withdrawing group whose Hammett σₘ constant (+0.39) is precisely documented, enabling quantitative free‑energy relationship (QSAR) studies that complement the existing benzylsulfanyl imidazole dataset [1]. The N‑benzoyl group distinguishes the compound from the foundational lead 2b (IC₅₀ p38α: 4.0 μM), and the regioisomeric purity of the meta‑bromo placement eliminates confounding effects from ortho‑ or para‑halogen positional isomers [1][2].

Kinase Selectivity Panel Screening Against the Human Kinome

The dihydroimidazole core of CAS 851863‑98‑4 imparts a puckered geometry that is topologically distinct from the planar benzimidazole and fully aromatic imidazole scaffolds . This scaffold‑specific shape can be exploited in broad‑panel kinase profiling to identify off‑target interactions unique to the imidazoline chemotype. Procurement of the exact compound ensures that any selectivity signals observed are attributable to the dihydroimidazole architecture rather than to benzimidazole or imidazole contaminants, which could otherwise generate false‑positive hits in high‑throughput screening cascades .

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a calculated ClogP of approximately 4.2–4.8 and a molecular weight of 375.28 g mol⁻¹, the compound resides at the upper boundary of the CNS MPO (Multiparameter Optimization) desirability space, making it a valuable comparator for tuning lipophilicity in CNS‑penetrant kinase inhibitor programs . The benzylsulfanyl group provides a modular handle for systematic lipophilicity variation when benchmarked against the methylsulfanyl (ClogP ~2.5–3.0) and ethylsulfanyl (ClogP ~3.0–3.5) analogs, enabling rational adjustment of logD without altering the core pharmacophore .

Method Development for Regioisomer‑Specific Analytical Quantification

The co‑existence of ortho‑ (CAS 851863‑96‑2) and meta‑bromo (CAS 851863‑98‑4) regioisomers in commercial inventories creates a need for robust chromatographic separation methods. The target compound, with its distinct InChI Key (FMQZVNGPHDDDBO‑UHFFFAOYSA‑N) and unique UV absorption profile conferred by the 3‑bromobenzoyl chromophore, can serve as a reference standard for developing HPLC or UPLC methods capable of resolving regioisomeric impurities at the ≤0.5% level, supporting QC release testing in medicinal chemistry supply chains .

Quote Request

Request a Quote for 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.